4-(2-(furan-2-yl)-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride
Description
This compound is a piperazine-1-carboxamide derivative featuring a 2-(furan-2-yl)-2-hydroxyethyl substituent at the 4-position of the piperazine ring and an N-(thiophen-2-ylmethyl)carboxamide group. The hydrochloride salt enhances its solubility and stability.
Properties
IUPAC Name |
4-[2-(furan-2-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S.ClH/c20-14(15-4-1-9-22-15)12-18-5-7-19(8-6-18)16(21)17-11-13-3-2-10-23-13;/h1-4,9-10,14,20H,5-8,11-12H2,(H,17,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFUFNYLVAERMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)NCC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-(furan-2-yl)-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride is a complex organic compound that incorporates both furan and thiophene moieties. These heterocyclic structures are known for their significant roles in various biological processes, making this compound a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H22ClN3O3S. The compound features a piperazine core, which is often associated with various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H22ClN3O3S |
| Molecular Weight | 357.88 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The furan and thiophene rings can engage in π-π stacking interactions and hydrogen bonding with proteins and nucleic acids, potentially inhibiting or modulating their activity. The hydroxyethyl group enhances the solubility of the compound, facilitating its transport across cell membranes.
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against a range of bacteria and fungi. Studies suggest that the mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death). The specific pathways involved may include modulation of signaling cascades related to cell survival and proliferation.
Study 1: Antiviral Potential
A recent study explored the antiviral activity of related compounds against HIV and other viruses. The results indicated that compounds with similar structural features could reduce viral replication significantly at micromolar concentrations. This suggests that this compound may possess similar antiviral properties, warranting further investigation.
Study 2: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of piperazine derivatives, including this compound. The findings revealed that it exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Receptor Binding and Activity
- : Piperazine derivatives like p-MPPI and p-MPPF act as 5-HT1A receptor antagonists, with ID50 values of 3–5 mg/kg in rodent models.
- : Trifluoromethyl groups in analogues enhance binding affinity to neuroreceptors due to electron-withdrawing effects.
The hydroxyethyl group in the target compound may improve blood-brain barrier penetration compared to bulkier substituents (e.g., benzothiazole in ).
Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(2-(furan-2-yl)-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride?
- The compound can be synthesized via multi-step reactions involving:
- Piperazine functionalization : Coupling 1-(2-hydroxyethyl)piperazine with furan-2-ylmethyl ketone under basic conditions (e.g., Et₃N) in THF, followed by purification via silica gel chromatography .
- Thiophene incorporation : Reacting the intermediate with thiophen-2-ylmethyl isocyanate using HBTU/DMAP as coupling agents in anhydrous DMF .
- Salt formation : Treating the free base with HCl in ethanol to yield the hydrochloride salt .
- Key challenges include controlling stereochemistry during hydroxylation and ensuring complete carboxamide formation.
Q. What analytical techniques are critical for characterizing this compound?
- Structural confirmation :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan/thiophene integration, piperazine backbone) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- Purity assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .
- Melting point analysis : Compare observed vs. theoretical values to detect solvate formation .
Q. What safety protocols are essential for handling this compound?
- Hazard mitigation :
- Use PPE (gloves, goggles) to avoid skin/eye irritation (Category 2A/2B hazards) .
- Work in a fume hood due to potential toxic fumes during combustion .
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Dose-response validation : Perform dose-ranging studies (e.g., 0.1–100 µM) in parallel assays (e.g., enzyme inhibition, cytotoxicity) to identify non-specific effects .
- Structural analogs : Compare activity with derivatives lacking the hydroxyethyl or thiophenemethyl groups to isolate pharmacophore contributions .
- Metabolic stability : Use liver microsome assays to assess if rapid degradation explains inconsistent in vivo/in vitro results .
Q. What methodologies are effective for analyzing its binding interactions with biological targets?
- Molecular docking : Use software (AutoDock Vina) to model interactions with receptors (e.g., GPCRs, kinases) based on piperazine’s conformational flexibility .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for candidate targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to validate docking predictions .
Q. How can structural ambiguities in the hydrochloride salt form be addressed?
- Single-crystal X-ray diffraction : Resolve protonation states and counterion placement (e.g., HCl coordination to piperazine nitrogen) .
- Dynamic NMR : Study rotational barriers of the hydroxyethyl group to identify steric hindrance or hydrogen bonding .
Q. What strategies optimize its solubility for in vivo studies?
- Co-solvent systems : Use PEG-400/water (1:1 v/v) or cyclodextrin inclusion complexes .
- Salt screening : Test alternative counterions (e.g., mesylate, citrate) to improve aqueous solubility .
Q. How can impurities from synthesis be identified and quantified?
- LC-MS/MS : Detect trace intermediates (e.g., unreacted thiophenemethyl isocyanate) using MRM transitions .
- Forced degradation studies : Expose the compound to heat/light/humidity and profile degradation products via UPLC-QTOF .
Methodological Notes
- Contradictions in evidence : Synthesis protocols in use HBTU, while employs TBTU for carboxamide coupling; researchers should compare yields/purity between methods.
- Safety vs. reactivity : While classifies similar piperazines as irritants, notes stability under inert conditions—emphasize inert storage to mitigate risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
